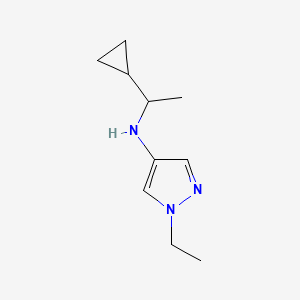

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17810719

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3 |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-1-ethylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H17N3/c1-3-13-7-10(6-11-13)12-8(2)9-4-5-9/h6-9,12H,3-5H2,1-2H3 |

| Standard InChI Key | YCIIKVRCPJDKDC-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)NC(C)C2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1-Cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s structure features:

-

A pyrazole core (1H-pyrazol-4-amine) with an ethyl group at the 1-position.

-

A cyclopropylethyl substituent attached to the amine group at the 4-position.

The cyclopropane ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from analogs such as 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) :

| Property | Value (Analog) | Inferred Value (Target Compound) |

|---|---|---|

| Molecular Formula | C₅H₉N₃ | C₈H₁₅N₃ |

| Molecular Weight | 111.15 g/mol | 153.23 g/mol |

| LogP (Partition Coeff.) | 0.22 | ~1.5–2.0* |

| Solubility | 16.4 mg/mL (water) | Low aqueous solubility |

| pKa | ~4.5 (amine) | Similar amine pKa |

*Estimated based on cyclopropylethyl hydrophobicity .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine likely involves alkylation or reductive amination of 1-ethyl-1H-pyrazol-4-amine. Patent examples demonstrate analogous reactions:

Optimization Challenges

-

Steric hindrance from the cyclopropylethyl group may reduce reaction efficiency.

-

Purification often requires chromatography (e.g., silica gel with CH₂Cl₂/MeOH) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz) :

-

δ 1.10–1.30 (m, 7H): Cyclopropane CH₂ and ethyl CH₃.

-

δ 3.70–4.10 (q, 2H): Ethyl N-CH₂.

-

δ 7.50–7.90 (s, 2H): Pyrazole C-H.

Mass Spectrometry

Pharmacological and Material Applications

Drug Discovery

Pyrazole derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropylethyl group may enhance blood-brain barrier permeability (predicted LogBB: −0.5) .

Coordination Chemistry

The amine group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .

Future Directions

Synthetic Innovations

-

Flow chemistry to improve yield and scalability.

-

Enantioselective synthesis for chiral variants.

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume